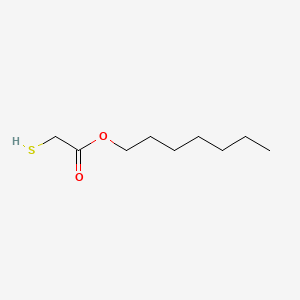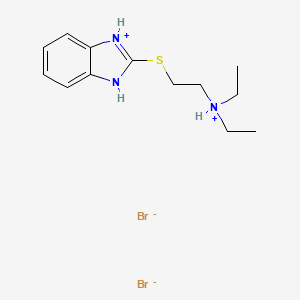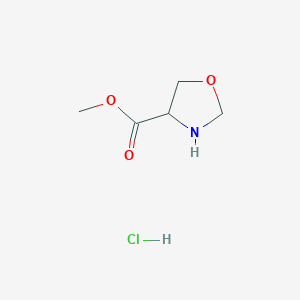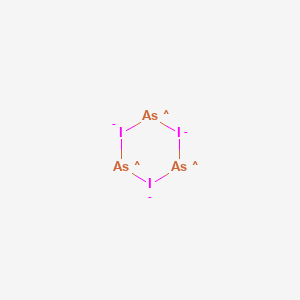
Trisilver triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilver triiodide is a chemical compound composed of three silver atoms and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is represented by the chemical formula Ag₃I₃ and is characterized by its distinctive molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisilver triiodide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium iodide (KI) in an aqueous solution. The reaction proceeds as follows: [ 3AgNO₃ + 3KI \rightarrow Ag₃I₃ + 3KNO₃ ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful mixing of reactants in large reactors, followed by filtration and purification steps to obtain the final product. The use of advanced equipment and techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Trisilver triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver iodide (AgI) and iodine (I₂).
Reduction: It can be reduced to form elemental silver (Ag) and iodide ions (I⁻).
Substitution: this compound can participate in substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Halide salts like sodium chloride (NaCl) or potassium bromide (KBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver iodide (AgI) and iodine (I₂).
Reduction: Elemental silver (Ag) and iodide ions (I⁻).
Substitution: Corresponding silver halides (AgX) and iodide ions (I⁻).
Wissenschaftliche Forschungsanwendungen
Trisilver triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silver compounds.
Biology: The compound has potential antimicrobial properties and is being studied for its use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential use in medical devices and wound dressings due to its antimicrobial properties.
Industry: this compound is used in the production of photographic materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which trisilver triiodide exerts its effects involves the release of iodine and silver ions. These ions interact with microbial cell membranes, leading to the disruption of cellular processes and ultimately causing cell death. The compound’s antimicrobial activity is attributed to the combined effects of silver and iodine, which work synergistically to inhibit the growth of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Silver iodide (AgI): A compound with similar antimicrobial properties but different molecular structure.
Potassium triiodide (KI₃): Contains triiodide ions but lacks the silver component.
Sodium triiodide (NaI₃): Similar to potassium triiodide but with sodium instead of potassium.
Uniqueness: Trisilver triiodide is unique due to its combination of silver and iodine, which provides enhanced antimicrobial properties compared to other similar compounds. The presence of silver ions contributes to its effectiveness in disrupting microbial cell membranes, while the iodine component adds to its overall antimicrobial activity.
Eigenschaften
Molekularformel |
As3I3-3 |
|---|---|
Molekulargewicht |
605.4782 g/mol |
InChI |
InChI=1S/As3I3/c1-4-2-6-3-5-1/q-3 |
InChI-Schlüssel |
JXEHPVXGLBTSFN-UHFFFAOYSA-N |
Kanonische SMILES |
[As]1[I-][As][I-][As][I-]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



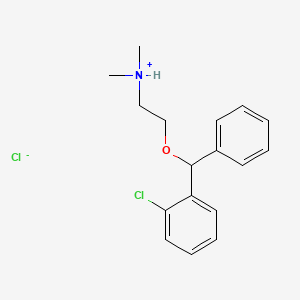
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)
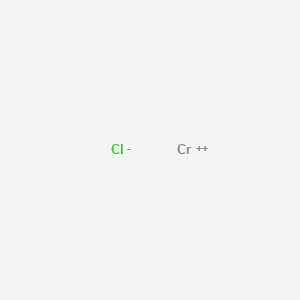
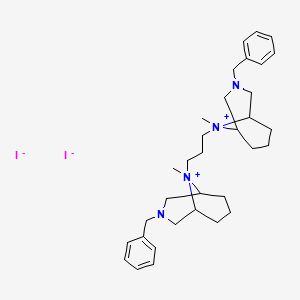
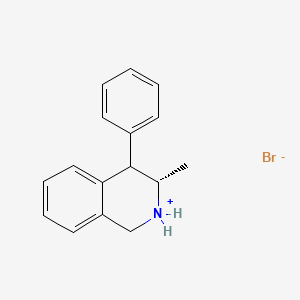
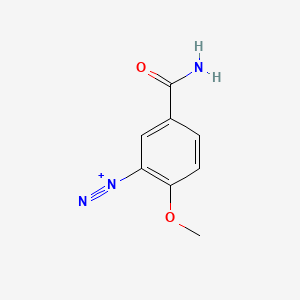
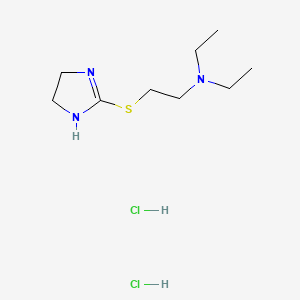
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
